

# Spectroscopic data for 2-Hexyne (NMR, IR, Mass Spec)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Hexyne

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## An In-depth Technical Guide to the Spectroscopic Data of 2-Hexyne

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-hexyne**. It is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols, tabulated data, and visual representations to aid in the structural elucidation and characterization of this compound.

## Molecular Structure and Spectroscopic Overview

**2-Hexyne** (C<sub>6</sub>H<sub>10</sub>) is an internal alkyne with a molecular weight of 82.14 g/mol .<sup>[1][2][3][4]</sup> Its linear triple bond and associated alkyl chain give rise to a distinct spectroscopic signature. This guide details the characteristic signals and fragments observed in <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR spectroscopy, and mass spectrometry.

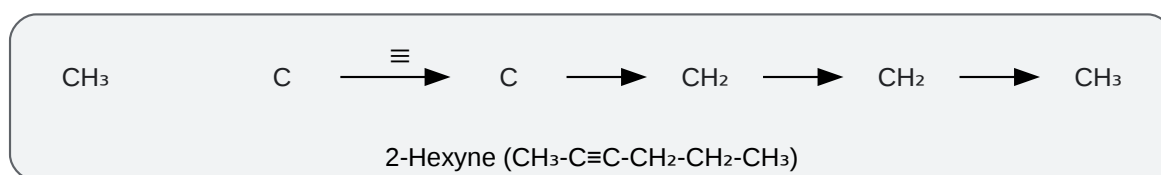


Figure 1: Molecular Structure of 2-Hexyne

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Figure 1: Molecular Structure of **2-Hexyne**

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2-hexyne**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide key information for structural confirmation.

### $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **2-hexyne** shows four distinct signals corresponding to the four unique proton environments in the molecule. The data presented was acquired in deuterated chloroform ( $\text{CDCl}_3$ ).<sup>[5][6]</sup>

Signal Assignment	Chemical Shift ( $\delta$ ) [ppm]	Multiplicity	Integration	Coupling Constant (J) [Hz]
$-\text{C}\equiv\text{C}-\text{CH}_3$ (C1)	~1.78	Triplet (t)	3H	~2.5
$-\text{C}\equiv\text{C}-\text{CH}_2-$ (C4)	~2.10	Multiplet (m)	2H	-
$-\text{CH}_2-\text{CH}_3$ (C5)	~1.50	Sextet (h)	2H	~6
$-\text{CH}_3$ (C6)	~0.96	Triplet (t)	3H	~6

Table 1:  $^1\text{H}$  NMR Data for **2-Hexyne**.<sup>[5][7]</sup>

### $^{13}\text{C}$ NMR Spectral Data

The proton-decoupled  $^{13}\text{C}$  NMR spectrum of **2-hexyne** displays six signals, one for each of the six carbon atoms. The two  $\text{sp}$ -hybridized carbons of the alkyne functional group are characteristically shifted downfield.

Signal Assignment	Chemical Shift ( $\delta$ ) [ppm]
$-\text{C}\equiv\text{C}-\text{CH}_3$ (C1)	~3
$\text{CH}_3$ (C6)	~13
$\text{CH}_2-\text{CH}_3$ (C5)	~22
$-\text{C}\equiv\text{C}-\text{CH}_2-$ (C4)	~24
$-\text{C}\equiv\text{C}-$ (C2/C3)	~75
$-\text{C}\equiv\text{C}-$ (C3/C2)	~79

Table 2:  $^{13}\text{C}$  NMR Data for **2-Hexyne**.[\[7\]](#)

## Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-resolution NMR spectra for a compound like **2-hexyne** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of high-purity **2-hexyne** in about 0.5-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform ( $\text{CDCl}_3$ ).[\[8\]](#) Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).[\[8\]](#)
- Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer with a proton frequency of 300 MHz or higher to ensure good signal dispersion.[\[8\]](#)
- $^1\text{H}$  NMR Data Acquisition:
  - Pulse Sequence: A standard single-pulse sequence is typically used.
  - Acquisition Time: Generally 2-4 seconds.
  - Relaxation Delay: A delay of 1-2 seconds between pulses allows for full proton relaxation.[\[8\]](#)
  - Number of Scans: 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.[\[8\]](#)

- <sup>13</sup>C NMR Data Acquisition:
  - Decoupling: Employ proton decoupling to simplify the spectrum to singlets and enhance the signal-to-noise ratio.[8]
  - Pulse Sequence: A standard single-pulse experiment with proton decoupling is appropriate.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In **2-hexyne**, the key functional group is the internal carbon-carbon triple bond (C≡C).

### IR Spectral Data

Due to the internal and relatively symmetric nature of the alkyne in **2-hexyne**, the stretching vibration of the C≡C bond results in a very small change in the molecular dipole moment. Consequently, this absorption is typically very weak or absent in the IR spectrum, a characteristic feature of internal alkynes.[9][10] The primary observable absorptions arise from the alkyl portions of the molecule.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Intensity
~2960-2850	C(sp <sup>3</sup> )-H Stretch	Strong
~2250	C≡C Stretch	Very Weak / Absent
~1465	-CH <sub>2</sub> - Bend (Scissoring)	Medium
~1380	-CH <sub>3</sub> Bend (Symmetric)	Medium

Table 3: Key IR Absorptions for **2-Hexyne**.

## Experimental Protocol for IR Spectroscopy

The following protocol outlines the acquisition of an FTIR spectrum for a neat liquid sample like **2-hexyne**.

- Instrumentation: A Fourier Transform Infrared (FTIR) Spectrometer is used. The analysis can be performed using IR-transparent salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.<sup>[9]</sup>
- Methodology (Liquid Film on Salt Plates):
  - Background Collection: Ensure the sample compartment is empty and run a background scan. This records the spectrum of atmospheric CO<sub>2</sub> and water vapor, which is then automatically subtracted from the sample's spectrum.<sup>[9]</sup>
  - Sample Preparation: Place a single drop of **2-hexyne** onto one clean salt plate.<sup>[9]</sup>
  - Cell Assembly: Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film. Secure the plates in the spectrometer's sample holder.<sup>[9]</sup>
  - Sample Analysis: Place the sample holder into the spectrometer's beam path and acquire the spectrum.
  - Cleaning: After analysis, thoroughly clean the salt plates with a volatile solvent (e.g., isopropanol or chloroform) and store them in a desiccator to prevent damage from moisture.<sup>[9]</sup>

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

## Mass Spectrometry Data

Electron Ionization (EI) is a common technique for volatile compounds like **2-hexyne**. The molecule is ionized to produce a molecular ion ( $M^{+ \cdot}$ ), which can then undergo fragmentation.

m/z	Proposed Fragment	Relative Intensity (%)
82	$[\text{C}_6\text{H}_{10}]^{+\cdot}$ (Molecular Ion)	74.1
67	$[\text{C}_5\text{H}_7]^+$	100.0
53	$[\text{C}_4\text{H}_5]^+$	60.6
41	$[\text{C}_3\text{H}_5]^+$	45.5
54	$[\text{C}_4\text{H}_6]^+$	37.8
39	$[\text{C}_3\text{H}_3]^+$	35.8

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of **2-Hexyne**.[\[5\]](#)

## Experimental Protocol for Mass Spectrometry

A general procedure for obtaining an EI mass spectrum is as follows:

- **Sample Introduction:** The sample must be introduced into the vacuum system of the mass spectrometer in the gas phase.[\[11\]](#) For a volatile liquid like **2-hexyne**, this can be achieved via direct injection or through a gas chromatograph (GC-MS).
- **Ionization Method:** Electron Impact (EI) is a standard method for this type of analysis. The vaporized sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV), causing an electron to be ejected and forming a radical cation (molecular ion).[\[12\]](#) This is considered a "hard" ionization technique as it induces significant fragmentation.[\[12\]](#) [\[13\]](#)
- **Mass Analysis:** The resulting ions (the molecular ion and its fragments) are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
- **Detection:** An ion detector records the abundance of each ion, generating the mass spectrum.

## Workflow and Data Correlation

The combination of these spectroscopic techniques provides a complete picture of the molecular structure. NMR defines the carbon-hydrogen connectivity, IR identifies the alkyne

functional group, and MS confirms the molecular weight and fragmentation pattern.

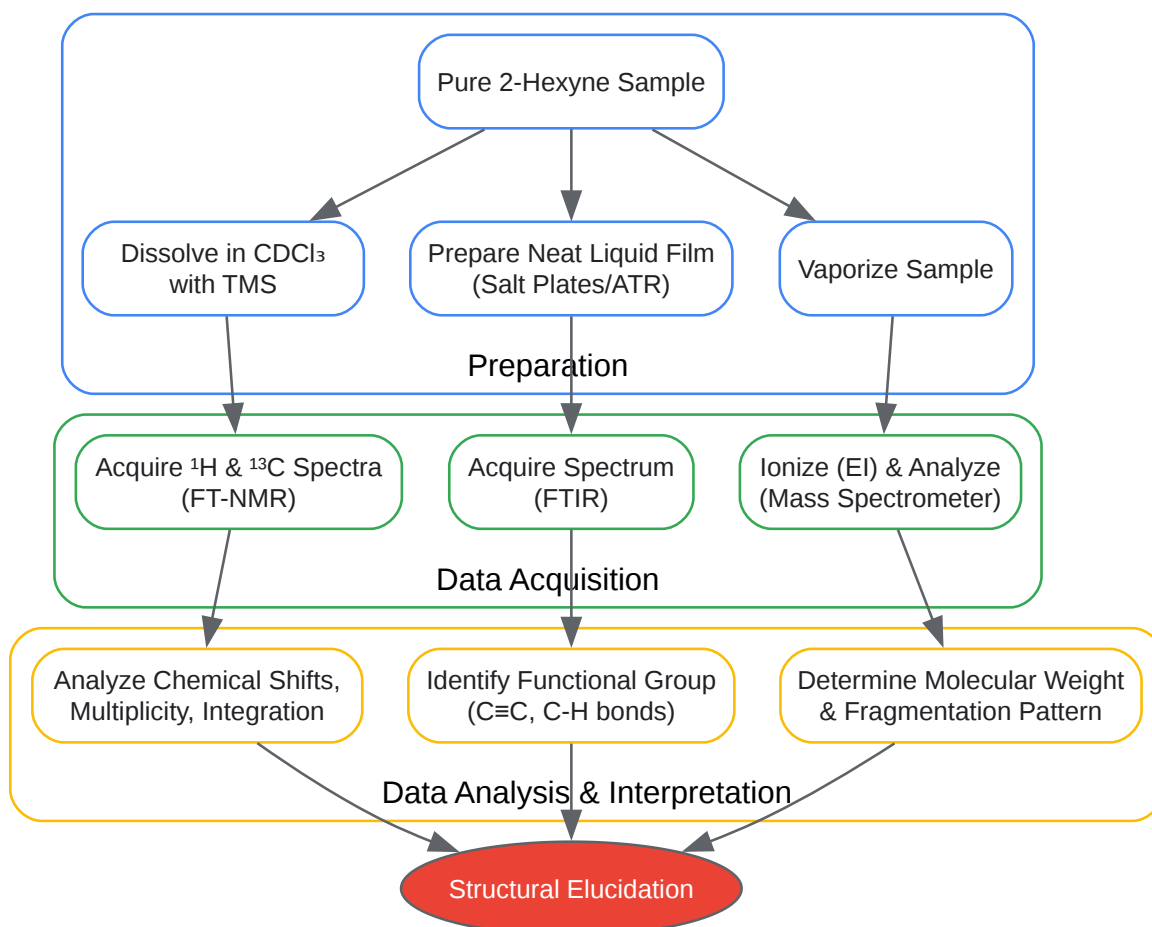


Figure 2: General Spectroscopic Analysis Workflow

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Figure 2: General Spectroscopic Analysis Workflow

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Address: 3281 E Guasti Rd

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